molecular formula C11H15Cl2N B1458075 [1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride CAS No. 1439898-23-3

[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride

Cat. No. B1458075
M. Wt: 232.15 g/mol
InChI Key: UQMJGDZIDVFKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the empirical formula C10H12ClN · HCl . It has a molecular weight of 218.12 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is ClC1=CC=CC(C2(CN)CC2)=C1.Cl . The InChI code is 1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H . These codes provide a way to represent the molecule’s structure in a textual format.


Physical And Chemical Properties Analysis

“[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11;/h1-3,6H,4-5,7-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJGDZIDVFKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
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[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
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[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
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[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
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[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
Reactant of Route 6
[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride

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